molecular formula C20H19F3N4O B2365586 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone CAS No. 551920-99-1

1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone

Número de catálogo: B2365586
Número CAS: 551920-99-1
Peso molecular: 388.394
Clave InChI: SORKHYRULMNRLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a complex organic compound that features a piperazine ring, a benzimidazole moiety, and a trifluoromethyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the benzimidazole core.

    Final coupling: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the benzimidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine or benzimidazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced benzimidazole derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may act by binding to receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone: can be compared to other piperazine or benzimidazole derivatives.

    1-(4-Methylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone: Similar structure but with a methyl group instead of a phenyl group.

    1-(4-Phenylpiperazin-1-yl)-2-[2-(methyl)benzimidazol-1-yl]ethanone: Similar structure but with a methyl group on the benzimidazole ring instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound can significantly influence its chemical properties, such as increasing its metabolic stability and enhancing its binding affinity to certain biological targets.

Actividad Biológica

1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, including its mechanisms of action, cytotoxic effects, and receptor interactions, supported by diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C20H21F3N4O
  • Molar Mass : 390.4 g/mol
  • Solubility : Soluble in DMSO (10 mg/mL)
  • Appearance : White to beige powder
  • pKa : 12.12 (predicted) .

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and its cytotoxic effects on cancer cells.

Serotonin Receptor Modulation

The compound acts as a multifunctional serotonergic agent, exhibiting agonistic activity at serotonin 5HT1A receptors and antagonistic activity at 5HT2A receptors. This dual action is believed to enhance dopaminergic and noradrenergic signaling while reducing serotonin release, which may contribute to improved sexual functioning in conditions like hypoactive sexual desire disorder (HSDD) .

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate significant cytotoxicity, with IC50 values determined through MTT assays.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
HCT-11625.0
MCF-730.0
HeLa28.0

The compound was shown to induce apoptosis in both wild-type and mutant p53 cell lines, suggesting a p53-independent mechanism of action. Flow cytometry analysis revealed that treatment with the compound led to G0/G1 and G2/M phase cell cycle arrest, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. The presence of the 4-phenylpiperazin-1-yl moiety has been identified as crucial for enhancing cytotoxic effects against cancer cells. Variations in substituents on the phenyl ring also affect potency; for instance, trifluoromethyl substitutions have been linked to increased activity .

Table 2: Structure-Activity Relationship Analysis

Substituent TypeObserved ActivityReference
TrifluoromethylIncreased potency
Nitro groupDecreased activity
Halogenated phenylVariable activity

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HCT-116 Cells : A study demonstrated that the compound induced apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins like Mcl-1 .
  • MCF-7 Cell Line Analysis : Another investigation showed that treatment with the compound resulted in significant cell death compared to controls, establishing its potential as a therapeutic agent against breast cancer .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound does not inhibit MDM2-p53 interactions but leads to significant changes in cell cycle dynamics and apoptosis induction across different cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with coupling a piperazine derivative to a benzimidazole-containing ketone. Key steps include:

  • Acylation : Reacting 4-phenylpiperazine with a benzimidazole ethanone precursor under reflux in dichloromethane (DCM) or ethanol, using a base like potassium carbonate to drive the reaction .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) or recrystallization (e.g., methanol) to isolate the product .
  • Yield Optimization : Control reaction temperature (60–80°C), use excess acyl chloride derivatives, and employ anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons, trifluoromethyl groups, and piperazine ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal packing and stereochemistry, though this requires high-purity crystals .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
  • Light Sensitivity : Use amber vials to test photodegradation under UV/visible light .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

  • Orthogonal Assays : Validate results using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) methods .
  • Structural Analogs : Compare activity with derivatives (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate substituent effects .
  • Dose-Response Curves : Ensure assays cover a broad concentration range (nM to μM) to rule out off-target effects at high doses .

Q. What computational strategies are recommended for predicting the compound's binding affinity to neurological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin or dopamine receptors, leveraging the piperazine moiety’s known role in CNS targeting .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in lipid bilayer environments .
  • QSAR Modeling : Train models on benzimidazole derivatives to correlate substituent electronegativity (e.g., CF3_3) with activity .

Q. What strategies mitigate side reactions during the synthesis of analogs with modified benzimidazole rings?

  • Protecting Groups : Temporarily block reactive sites (e.g., NH in benzimidazole) using Boc or Fmoc groups during acylation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) to minimize decomposition .
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers design experiments to elucidate the role of the trifluoromethyl group in bioactivity?

  • Isosteric Replacement : Synthesize analogs with -CF3_3 replaced by -CH3_3, -Cl, or -CN and compare IC50_{50} values .
  • Metabolic Stability Assays : Use liver microsomes to assess if -CF3_3 enhances resistance to oxidative metabolism .

Q. What analytical methods are critical for detecting impurities in synthesized batches?

  • UPLC-MS : Achieve <0.1% impurity detection with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Elemental Analysis : Verify purity (>98%) by comparing calculated vs. observed C/H/N percentages .

Q. Safety and Handling Protocols

  • Toxicity Screening : Conduct Ames tests and acute toxicity studies in rodents before in vitro assays .
  • Handling Precautions : Use fume hoods for synthesis due to potential respiratory irritation from trifluoromethyl intermediates .

Q. Comparative Structural and Functional Data

Analog Modification Biological Activity Source
Replacement of CF3_3 with CH3_3Reduced electronegativity10-fold ↓ cytotoxicity
Piperazine → morpholine substitutionAltered basicityLoss of CNS penetration
Benzimidazole → pyrazole ringIncreased planarityEnhanced kinase inhibition

Propiedades

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)19-24-16-8-4-5-9-17(16)27(19)14-18(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORKHYRULMNRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.